1,3-Dimethyl-1H-pyrazole-4-acetaldehyde
Description
1,3-Dimethyl-1H-pyrazole-4-acetaldehyde is a pyrazole-based compound featuring methyl substituents at the 1- and 3-positions and an acetaldehyde moiety (-CH₂CHO) at the 4-position. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity . The acetaldehyde group may enhance solubility or serve as a reactive site for further functionalization, distinguishing it from simpler carbaldehyde derivatives.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-6-7(3-4-10)5-9(2)8-6/h4-5H,3H2,1-2H3 |
InChI Key |
FXHRSRBRVHDHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CC=O)C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of 1,3-Dimethylpyrazole
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic and heteroaromatic systems. For 1,3-dimethylpyrazole, treatment with the Vilsmeier-Haack reagent (POCl₃/DMF) at 90–120°C selectively formylates the 4-position, yielding 1,3-dimethyl-1H-pyrazole-4-carbaldehyde . This intermediate is pivotal for subsequent chain elongation.
Mechanistic Insight : The reaction proceeds via electrophilic substitution, where the chloroiminium ion (generated from POCl₃ and DMF) attacks the electron-rich pyrazole ring. The 4-position is favored due to steric and electronic effects imposed by the 1- and 3-methyl groups.
Wittig Reaction for Acetaldehyde Chain Introduction
To convert the 4-formyl group into an acetaldehyde (-CH₂CHO) side chain, a Wittig reaction is employed. Treating 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with the ylide generated from (methoxymethyl)triphenylphosphonium chloride under basic conditions introduces a methylene group, forming 1,3-dimethyl-1H-pyrazole-4-propenal . Subsequent ozonolysis and reductive workup (e.g., Zn/HOAc) selectively cleave the double bond, yielding the target acetaldehyde derivative.
Optimization Notes :
- Solvent : Dry THF or DCM ensures ylide stability.
- Temperature : Reactions at 0°C to room temperature minimize side reactions.
- Yield : ~60–70% after purification via column chromatography.
Hydroxyethylation-Oxidation Strategy
Alkylation with Ethylene Oxide
Introducing a hydroxyethyl group at the 4-position involves nucleophilic alkylation. Reacting 1,3-dimethylpyrazole with ethylene oxide in the presence of a Lewis acid (e.g., AlCl₃) at 80°C affords 4-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrazole . This step exploits the pyrazole’s nucleophilicity at the 4-position, driven by the methyl groups’ steric protection of adjacent sites.
Oxidation to Acetaldehyde
The secondary alcohol in 4-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrazole is oxidized to an aldehyde using a TEMPO/FeCl₃·6H₂O system. This method, adapted from pyrazolemethanol oxidations, avoids over-oxidation to carboxylic acids. Key parameters include:
- Catalyst Loading : 5 mol% TEMPO.
- Solvent : Acetonitrile/water (9:1).
- Yield : 75–85% with minimal byproducts.
Comparative Analysis :
Alternative oxidants like PCC or KMnO₄ result in lower selectivity, often oxidizing the pyrazole ring or the acetaldehyde moiety.
Condensation with Acetaldehyde Derivatives
Friedel-Crafts Hydroxyalkylation
In a single-pot synthesis, 1,3-dimethylpyrazole reacts with acetaldehyde dimethyl acetal under Friedel-Crafts conditions (H₃PO₄ catalyst, 60°C). The acetal acts as a masked acetaldehyde equivalent, generating 1,3-dimethyl-1H-pyrazole-4-acetaldehyde after acidic hydrolysis.
Advantages :
Claisen-Schmidt Condensation
While less common, condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with acetylene derivatives (e.g., ethynylmagnesium bromide) forms propargyl alcohols. Partial hydrogenation (Lindlar catalyst) and oxidation (Swern conditions) yield the acetaldehyde derivative. This route is limited by multi-step complexity but offers stereochemical control.
Biological and Industrial Relevance
The acetaldehyde moiety enhances the compound’s reactivity, making it a precursor for pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals. For instance, condensation with thiosemicarbazides yields thiazolidinone derivatives with antimicrobial activity. Industrial-scale syntheses favor the hydroxyethylation-oxidation route due to cost-effectiveness and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitro groups, and other electrophilic reagents.
Major Products Formed
Oxidation: 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
Key structural differences between 1,3-dimethyl-1H-pyrazole-4-acetaldehyde and related compounds lie in substituent positions and functional groups:
- In contrast, cyano (-CN) groups in carbonitrile derivatives enhance electron-withdrawing effects, favoring antioxidant activity via radical scavenging .
- Substituent Effects : Methyl groups at positions 1 and 3 in the target compound may sterically hinder interactions compared to bulkier phenyl substituents in analogs like 1,3-diphenyl derivatives, affecting packing in crystalline states or binding to biological targets .
Q & A
Basic: What are the established synthetic routes for 1,3-Dimethyl-1H-pyrazole-4-acetaldehyde, and how do reaction conditions impact yield?
The compound can be synthesized via Vilsmeier–Haack reactions or nucleophilic substitutions on precursor pyrazole derivatives. For example:
- Vilsmeier–Haack method : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled temperatures (0–5°C) yields carbaldehyde derivatives .
- Nucleophilic substitution : Using K₂CO₃ as a base catalyst facilitates aryloxy substitution at the 5-position of pyrazole carbaldehydes .
Optimization tips : Lower reaction temperatures reduce side products, while excess phenol improves substitution efficiency. Typical yields range from 60–85%, depending on steric hindrance and electronic effects of substituents.
Basic: How can researchers confirm the molecular structure of this compound experimentally?
- X-ray crystallography : Refinement using programs like SHELXL provides precise bond lengths and angles, critical for validating the aldehyde group and methyl substitutions .
- NMR spectroscopy : Key signals include:
- Aldehyde proton at δ 9.8–10.2 ppm (¹H NMR).
- Pyrazole ring protons at δ 6.5–7.5 ppm, split due to J-coupling .
- IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde functionality.
Advanced: What methodologies are used to analyze hydrogen-bonding patterns in crystalline this compound?
Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds:
- Motifs : Identify chains (C), rings (R), or self-assembled dimers.
- Directionality : The aldehyde oxygen often acts as an acceptor, forming C=O···H–N bonds with adjacent NH groups in co-crystals.
- Tools : Use Mercury or CrystalExplorer to visualize and quantify interactions. Studies show that such patterns influence solubility and stability .
Advanced: How can this compound serve as a scaffold for designing bioactive derivatives?
- Medicinal chemistry : Introduce substituents at the 4-position (e.g., fluorophenyl, methoxy groups) to enhance antimicrobial or anticancer activity. For example, 3-(3,5-dimethylpyrazol-4-yl)benzaldehyde derivatives show promise in inhibiting kinase enzymes .
- Mechanistic studies : Use DFT calculations to predict electron-deficient regions for targeted functionalization.
Methodological: What strategies are effective for synthesizing heterocyclic derivatives from this compound?
- Multi-component reactions : Combine with indoles and catalysts (e.g., ethyl acetate) to form bis(indolyl)methane derivatives. Monitor progress via TLC and purify via recrystallization .
- Schiff base formation : React with amines under mild acidic conditions to generate imines for coordination chemistry applications.
Data Contradiction: How to resolve discrepancies in reported biological activity data for pyrazole-acetaldehyde derivatives?
- Control variables : Standardize assay conditions (e.g., cell lines, solvent purity). For instance, inconsistent IC₅₀ values may arise from dimethyl sulfoxide (DMSO) concentration variations.
- Structural verification : Re-examine NMR and HRMS data to confirm compound identity. Impurities from incomplete purification often skew results .
Advanced Applications: What role does this compound play in materials science?
- Coordination polymers : The aldehyde and pyrazole groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.
- Optoelectronic materials : Incorporate into π-conjugated systems to study charge-transfer properties .
Methodological: How to optimize reaction conditions for scaling up pyrazole-acetaldehyde synthesis?
- Solvent selection : Replace DMF with recyclable ionic liquids to improve sustainability.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate Vilsmeier–Haack reactions. Pilot studies show 20% yield improvement .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic additions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
